2H-pyrido[2,3-f][1,2,3,5]tetrazepine
Description
Properties
CAS No. |
194301-99-0 |
|---|---|
Molecular Formula |
C6H5N5 |
Molecular Weight |
147.141 |
IUPAC Name |
2H-pyrido[2,3-f][1,2,3,5]tetrazepine |
InChI |
InChI=1S/C6H5N5/c1-2-5-6(7-3-1)8-4-9-11-10-5/h1-4,11H |
InChI Key |
QVDYMKGDBLQVBV-UHFFFAOYSA-N |
SMILES |
C1=CC2=NNN=CN=C2N=C1 |
Synonyms |
1H-Pyrido[2,3-f]-1,2,3,5-tetrazepine(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Pyrido-quinoxaline derivatives (8–11) exhibit potent activity due to carboxylate groups enhancing target binding (e.g., bacterial DNA gyrase) .
- The tetrazepine’s larger ring may alter membrane permeability or enzyme inhibition profiles , but empirical studies are needed.
Physicochemical Properties
- Solubility: Quinoxaline derivatives with carboxylate substituents (e.g., compound 8) show improved aqueous solubility (>10 mg/mL), whereas the unsubstituted tetrazepine likely has lower solubility.
Q & A
Basic Research Questions
Q. What are the methodological challenges in synthesizing 2H-pyrido[2,3-f][1,2,3,5]tetrazepine, and how can reaction conditions be optimized?
- Answer : Synthesis of this heterocyclic compound requires careful optimization of ring-closing strategies. Key challenges include regioselectivity in tetrazepine formation and avoiding side reactions (e.g., dimerization). Methodological steps:
- Use Reaxys or SciFinder to identify analogous synthetic pathways for pyrido-tetrazepines .
- Employ factorial design experiments to test variables (temperature, catalyst loading, solvent polarity) and assess yield via HPLC or LC-MS .
- Characterize intermediates using -NMR and -NMR to confirm regiochemistry .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?
- Answer : Combine multi-nuclear NMR (, , ) to assign proton environments and heterocyclic connectivity. For tautomeric forms or stereoisomers:
- Perform variable-temperature NMR to detect dynamic equilibria .
- Use X-ray crystallography to resolve absolute configuration, referencing Cambridge Structural Database entries for similar scaffolds .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of this compound derivatives to neurological targets?
- Answer :
- Build a 3D pharmacophore model using Schrödinger Suite or AutoDock, incorporating the tetrazepine core's conformational flexibility .
- Validate predictions with in vitro assays (e.g., radioligand binding for GABA receptors) and compare docking scores with experimental IC values .
- Address discrepancies by analyzing solvation effects or entropy-enthalpy compensation using molecular dynamics simulations .
Q. How do structural modifications of the tetrazepine ring influence metabolic stability in preclinical studies?
- Answer :
- Design derivatives with substituents at positions 2, 3, or 7 to block cytochrome P450 oxidation.
- Use LC-MS/MS to quantify metabolic half-life in microsomal assays, correlating with logP and topological polar surface area (TPSA) .
- Apply QSAR models to predict ADME properties, prioritizing candidates with TPSA < 90 Ų and logP 2–5 .
Q. What statistical methods resolve contradictions in reported biological activities of pyrido-tetrazepine analogs?
- Answer :
- Conduct meta-analysis of published IC values, adjusting for assay variability (e.g., cell line differences, endpoint measurements).
- Apply Bland-Altman plots to identify systematic biases or outlier datasets .
- Validate hypotheses via orthogonal assays (e.g., electrophysiology for ion channel targets) .
Methodological Frameworks
Q. How to integrate this compound research into a broader theoretical framework for CNS drug discovery?
- Answer :
- Align with the "benzodiazepine scaffold evolution" hypothesis, comparing binding modes with classic 1,4-benzodiazepines .
- Use CRISPR-Cas9-edited neuronal models to probe selectivity over α1- vs. α5-subunit-containing GABA receptors .
Q. What factorial design approaches optimize the scalability of tetrazepine synthesis for preclinical trials?
- Answer :
- Apply Taguchi methods to prioritize factors (e.g., catalyst type, pressure) in multi-step reactions .
- Monitor reaction progress via in situ IR spectroscopy, ensuring reproducibility across batches >10 g .
Data Presentation Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
